An In-depth Technical Guide on 2-(4-Chloro-2-methylphenoxy)ethanol (CAS: 36220-29-8)
An In-depth Technical Guide on 2-(4-Chloro-2-methylphenoxy)ethanol (CAS: 36220-29-8)
Disclaimer: Publicly available information on 2-(4-Chloro-2-methylphenoxy)ethanol is limited. Much of the scientific literature focuses on the structurally related and widely used herbicide, 2-methyl-4-chlorophenoxyacetic acid (MCPA). This guide summarizes the available data for CAS number 36220-29-8 and provides general methodologies based on related compounds due to the absence of specific experimental protocols for the target molecule.
Core Compound Properties
2-(4-Chloro-2-methylphenoxy)ethanol, with the CAS number 36220-29-8, is a chemical compound whose specific applications and biological activities are not extensively documented in publicly accessible scientific literature. Its structure suggests it belongs to the phenoxyethanol class of compounds.
Physical and Chemical Data
A summary of the available quantitative data for 2-(4-Chloro-2-methylphenoxy)ethanol is presented in Table 1.
| Property | Value |
| Molecular Formula | C₉H₁₁ClO₂ |
| Molecular Weight | 186.64 g/mol |
| CAS Number | 36220-29-8 |
| Appearance | Not specified |
| Density | 1.198 g/cm³ |
| Boiling Point | 294.5 °C at 760 mmHg |
| Flash Point | 131.9 °C |
| Refractive Index | 1.539 |
| Topological Polar Surface Area | 29.5 Ų |
Synthesis and Experimental Protocols
General Synthesis of Phenoxyethanol Derivatives
The synthesis of phenoxyethanol derivatives, such as the target compound, can be achieved by reacting the corresponding phenol with 2-chloroethanol in the presence of a base.[1]
Experimental Protocol (General):
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Deprotonation of the Phenol: 4-Chloro-2-methylphenol is dissolved in a suitable solvent (e.g., ethanol, DMF).
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An equimolar amount of a strong base (e.g., sodium hydroxide, potassium carbonate) is added to the solution to deprotonate the phenolic hydroxyl group, forming the corresponding phenoxide.
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The reaction mixture is typically stirred at room temperature until the formation of the phenoxide is complete.
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Nucleophilic Substitution: 2-Chloroethanol is added to the reaction mixture.
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The mixture is heated to reflux and maintained at this temperature for several hours to allow the nucleophilic substitution reaction to proceed.
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Work-up and Purification: After the reaction is complete (monitored by techniques like TLC), the mixture is cooled to room temperature.
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The solvent is removed under reduced pressure.
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The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
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The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
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The crude product is purified by column chromatography on silica gel to yield the pure 2-(4-chloro-2-methylphenoxy)ethanol.
Diagram of the General Synthesis Workflow:
Caption: General workflow for the synthesis of 2-(4-Chloro-2-methylphenoxy)ethanol.
Biological Activity and Signaling Pathways
There is no specific information available in the public domain regarding the biological activity or any associated signaling pathways for 2-(4-Chloro-2-methylphenoxy)ethanol. Research in this area is lacking, and therefore, no definitive statements can be made about its pharmacological or toxicological profile.
It is important to distinguish this compound from the herbicide MCPA ((4-chloro-2-methylphenoxy)acetic acid). MCPA acts as a synthetic auxin, leading to uncontrolled growth in susceptible plants.[2] However, the ethanol group in 2-(4-chloro-2-methylphenoxy)ethanol, in place of the acetic acid group in MCPA, would significantly alter its chemical and biological properties. Any assumptions about its biological activity based on MCPA would be purely speculative.
Analytical Methods
Specific analytical methods for the quantitative determination of 2-(4-Chloro-2-methylphenoxy)ethanol are not described in the literature. However, general analytical techniques for similar compounds can be applied.
Potential Analytical Techniques:
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Gas Chromatography-Mass Spectrometry (GC-MS): This would be a suitable method for the identification and quantification of this compound, given its volatility.
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High-Performance Liquid Chromatography (HPLC): HPLC coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) could also be used for its analysis, particularly for its determination in various matrices.
Diagram of a General Analytical Workflow:
Caption: A general workflow for the analysis of 2-(4-Chloro-2-methylphenoxy)ethanol.
Conclusion
2-(4-Chloro-2-methylphenoxy)ethanol (CAS 36220-29-8) is a compound for which there is a notable lack of in-depth technical and biological data in the public domain. While its basic physical and chemical properties can be summarized, there are no specific, validated experimental protocols for its synthesis or analysis, nor are there any studies detailing its biological activity or mechanism of action. The information provided in this guide is based on the limited data available and general chemical principles applicable to related phenoxyethanol derivatives. Further research is required to fully characterize this compound and its potential applications or biological effects.
